4-(Azetidin-1-yl)cyclohexan-1-ol
Description
4-(Azetidin-1-yl)cyclohexan-1-ol is a bicyclic organic compound featuring a cyclohexanol backbone substituted with an azetidine ring (a four-membered nitrogen-containing heterocycle) at the 4-position. This structure combines the rigidity of the cyclohexane ring with the stereoelectronic properties of the azetidine moiety, making it a candidate for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
4-(azetidin-1-yl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-9-4-2-8(3-5-9)10-6-1-7-10/h8-9,11H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWNEWRMOOSHDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azetidin-1-yl)cyclohexan-1-ol typically involves the reaction of azetidine derivatives with cyclohexanol under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of 4-(Azetidin-1-yl)cyclohexan-1-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound.
Chemical Reactions Analysis
Types of Reactions: 4-(Azetidin-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce various azetidine-substituted compounds .
Scientific Research Applications
4-(Azetidin-1-yl)cyclohexan-1-ol has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(Azetidin-1-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or antiviral activity .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Methyl vs. Phenyl Groups: The methyl-substituted ketone (C₁₀H₁₇NO) has a lower molecular weight and higher predicted collision cross-section (CCS = 138.7 Ų) compared to the phenyl-substituted analog (C₁₅H₁₉NO), which may influence membrane permeability . Bulkier Groups: 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol (C₁₅H₂₈O) exhibits steric hindrance, likely reducing reactivity but increasing lipophilicity .
Stereoelectronic Properties: The azetidine ring’s smaller size (vs. This is supported by studies on iridium-catalyzed deoxygenation of cycloalkanols, where stereochemistry is influenced by substituent bulk .
Pharmacological Potential:
- Analogous compounds like 1-(6-chloro-1H-indazol-4-yl)cyclohexan-1-ol (C₁₃H₁₅ClN₂O) highlight the role of cyclohexanol scaffolds in bioactive molecules, suggesting possible antiviral or anticancer applications .
Limitations and Data Gaps
- Experimental Data : Direct data on 4-(Azetidin-1-yl)cyclohexan-1-ol’s solubility, stability, and toxicity are absent in the provided evidence. Predictions rely on structural analogs.
Biological Activity
4-(Azetidin-1-yl)cyclohexan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of 4-(Azetidin-1-yl)cyclohexan-1-ol can be represented as follows:
This structure features a cyclohexane ring substituted with an azetidine group and a hydroxyl (-OH) functional group, which may contribute to its biological activity.
Antimicrobial Activity
Research has indicated that compounds similar to 4-(Azetidin-1-yl)cyclohexan-1-ol exhibit significant antimicrobial properties. A study on azetidine derivatives revealed that they can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 64 to 512 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Azetidine Derivative 1 | 64 | S. aureus |
| Azetidine Derivative 2 | 128 | E. coli |
| Azetidine Derivative 3 | 256 | Pseudomonas aeruginosa |
Antitumor Activity
In vitro studies have demonstrated that azetidine derivatives, including those structurally similar to 4-(Azetidin-1-yl)cyclohexan-1-ol, possess antitumor activities. For instance, certain derivatives have shown cytotoxic effects against various cancer cell lines, including human pancreatic and gastric cancer cells . The mechanisms often involve apoptosis induction and interference with cell cycle progression.
The biological activity of 4-(Azetidin-1-yl)cyclohexan-1-ol is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes that are crucial for bacterial survival and cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Properties : Some azetidine derivatives exhibit antioxidant activities, which may protect cells from oxidative stress .
Case Study 1: Antimicrobial Efficacy
A study conducted on various azetidine derivatives found that specific modifications in the chemical structure significantly enhanced antimicrobial efficacy. The research highlighted the importance of the hydroxyl group in improving solubility and bioavailability, which are critical for effective antimicrobial action .
Case Study 2: Antitumor Activity Assessment
In a clinical study assessing the antitumor activity of azetidine derivatives, researchers observed that certain compounds exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity was attributed to differential uptake mechanisms between cancerous and non-cancerous cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
